N-(4-fluorobenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
This compound belongs to the pyrazolo[4,3-c]pyridine class, characterized by a bicyclic heteroaromatic core. Its structure includes:
- Position 2: A phenyl group.
- Position 3: A ketone (oxo) group.
- Position 5: A propyl chain.
- Position 7: A carboxamide moiety linked to a 4-fluorobenzyl group.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O2/c1-2-12-27-14-19(22(29)25-13-16-8-10-17(24)11-9-16)21-20(15-27)23(30)28(26-21)18-6-4-3-5-7-18/h3-11,14-15H,2,12-13H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJJLHQKRUMRGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(4-fluorobenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C19H20FN3O2 |
| Molecular Weight | 345.38 g/mol |
| SMILES | CC(C)C1=CC(=O)N(C(=O)C2=CC=C(F)C=C2)N1 |
| IUPAC Name | This compound |
The biological activity of this compound primarily revolves around its interaction with specific molecular targets involved in cancer and other diseases. Preliminary studies suggest that it may inhibit poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair mechanisms in cells. Inhibition of PARP can lead to increased sensitivity of cancer cells to DNA-damaging agents, making it a candidate for combination therapies in oncology.
Anticancer Activity
Several studies have reported on the anticancer properties of compounds within the pyrazolo[4,3-c]pyridine class. For instance:
- Inhibition of Cancer Cell Proliferation : The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For example, in vitro assays showed IC50 values indicating effective inhibition of cell growth in BRCA-deficient breast cancer models.
- Mechanisms of Action : The compound's mechanism includes inducing apoptosis and cell cycle arrest in cancer cells. It has been shown to increase γH2AX levels, a marker for DNA damage, indicating its role in enhancing the effects of chemotherapeutic agents.
Case Studies
- Study on BRCA-deficient Cells : In a notable study, the compound was tested on BRCA-deficient cell lines where it exhibited enhanced cytotoxicity when used alongside conventional chemotherapy drugs. The results highlighted its potential as a synthetic lethal agent in combination therapies.
- Pharmacokinetics : The pharmacokinetic profile indicates good oral bioavailability and favorable tissue distribution. Studies have shown that concentrations in tissues can be significantly higher than in plasma, suggesting effective targeting of tumor sites.
Research Findings
A comprehensive review of literature reveals the following key findings regarding the biological activity of this compound:
Comparison with Similar Compounds
Substituent Variations at Position 5
The substituent at position 5 significantly influences physical and chemical properties. Key analogs include:
Key Observations :
- Adamantylmethyl (6j) : High melting point (295–296°C) due to steric bulk and rigid adamantane structure. Lower yield (39%) suggests synthetic challenges .
- Propynyl (6k) : Moderate yield (64%) and lower melting point (221–223°C), likely due to reduced molecular symmetry .
- Ethoxycarbonylethyl (6l) : Intermediate properties, with ester functionality introducing polarity .
Variations in the N-Substituted Benzyl Group
The benzyl group at position 7 modulates electronic and steric effects:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
